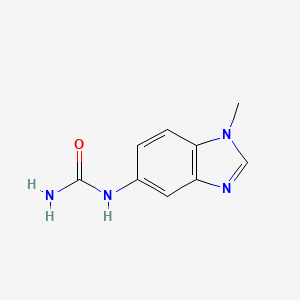

N-(1-Methyl-1H-benzimidazol-5-yl)urea

Description

Properties

CAS No. |

72550-39-1 |

|---|---|

Molecular Formula |

C9H10N4O |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

(1-methylbenzimidazol-5-yl)urea |

InChI |

InChI=1S/C9H10N4O/c1-13-5-11-7-4-6(12-9(10)14)2-3-8(7)13/h2-5H,1H3,(H3,10,12,14) |

InChI Key |

AATDBTFUDBHVBP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1H-benzimidazol-5-yl)urea typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. Common methods include:

Condensation with Formic Acid: This method involves the reaction of o-phenylenediamine with formic acid under reflux conditions to form the benzimidazole core.

Reaction with Aldehydes: Aromatic or aliphatic aldehydes can be used to synthesize benzimidazole derivatives through condensation reactions.

Use of Catalysts: Various catalysts such as Lewis acids (e.g., Sc(OTf)3, Yb(OTf)3) and oxidizing agents (e.g., H2O2-HCl, FeBr3) have been employed to enhance the efficiency of the synthesis.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves scalable methods such as:

Batch Reactors: These are commonly used for the large-scale synthesis of benzimidazole derivatives, allowing for precise control over reaction conditions.

Continuous Flow Reactors: These reactors offer advantages in terms of efficiency and scalability, making them suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-benzimidazol-5-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, FeBr3, and other oxidizing agents are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and other reducing agents are used for reduction reactions.

Catalysts: Lewis acids such as Sc(OTf)3 and Yb(OTf)3 are used to catalyze various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the benzimidazole ring, while substitution reactions can introduce various functional groups onto the ring .

Scientific Research Applications

N-(1-Methyl-1H-benzimidazol-5-yl)urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-benzimidazol-5-yl)urea involves its interaction with specific molecular targets and pathways. For example:

Binding to Tubulin: Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation.

Inhibition of Enzymes: The compound can inhibit various enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N-(5-Methoxy-2-methyl-7-nitro-1H-benzimidazol-6-yl)benzenesulfonamide (Compound 31, )

- Substituents : Methoxy (5-position), methyl (2-position), nitro (7-position), and benzenesulfonamide (6-position).

- Key Differences :

- The sulfonamide group (-SO2NH2) replaces the urea, introducing stronger electron-withdrawing effects.

- Nitro and methoxy groups alter electronic distribution and steric hindrance compared to the methyl-urea system.

- Spectroscopic Data :

2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide ()

- Substituents: Bromoethanone at the 1-position and methyl at the 1-position.

- Key Differences: Bromoethanone introduces electrophilic reactivity, contrasting with urea’s hydrogen-bonding capacity. Higher molecular weight (334.00 g/mol) due to bromine .

- Physical Properties : Melting point = 196°C, suggesting strong ionic interactions (hydrobromide salt) .

Structural and Electronic Effects

Biological Activity

N-(1-Methyl-1H-benzimidazol-5-yl)urea is a compound belonging to the benzimidazole family, noted for its diverse biological and pharmacological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Overview of Biological Activity

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies indicate that it possesses moderate antibacterial activity.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 μg/mL |

| Escherichia coli | 250 μg/mL |

| Bacillus subtilis | 250 μg/mL |

| Candida albicans | 250 μg/mL |

The compound's effectiveness against these pathogens suggests it could be a candidate for further development in treating infections .

Anticancer Activity

Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines. A study reported the following IC50 values for different cancer types:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HCT116 (Colon Cancer) | 15.4 |

| MCF-7 (Breast Cancer) | 12.8 |

| U87 MG (Glioblastoma) | 20.3 |

| A549 (Lung Adenocarcinoma) | 18.6 |

These results indicate that the compound may interfere with cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects includes:

- Binding to Tubulin : Similar to other benzimidazole derivatives, it inhibits tubulin polymerization, disrupting microtubule formation essential for cell division.

- Enzyme Inhibition : It can inhibit enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .

Case Studies

Several case studies have highlighted the potential of this compound in medicinal chemistry:

- Antimicrobial Efficacy : A study conducted on various benzimidazole derivatives showed that modifications to the urea moiety enhanced antibacterial activity against resistant strains.

- Cancer Research : In vitro studies demonstrated that this compound reduced tumor size in xenograft models, indicating significant anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.